molecular formula C11H13Cl2N3O2 B5852192 1-(3,4-DICHLORO-PHENYL)-3-MORPHOLIN-4-YL-UREA

1-(3,4-DICHLORO-PHENYL)-3-MORPHOLIN-4-YL-UREA

Cat. No.: B5852192
M. Wt: 290.14 g/mol
InChI Key: SPTOGBISZMPEEY-UHFFFAOYSA-N
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Description

1-(3,4-DICHLORO-PHENYL)-3-MORPHOLIN-4-YL-UREA is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a dichlorophenyl group and a morpholine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DICHLORO-PHENYL)-3-MORPHOLIN-4-YL-UREA typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are also implemented to handle the toxic intermediates and reagents involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DICHLORO-PHENYL)-3-MORPHOLIN-4-YL-UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLORO-PHENYL)-3-MORPHOLIN-4-YL-UREA involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-DICHLORO-PHENYL)-3-MORPHOLIN-4-YL-UREA is unique due to the presence of both the dichlorophenyl group and the morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-morpholin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N3O2/c12-9-2-1-8(7-10(9)13)14-11(17)15-16-3-5-18-6-4-16/h1-2,7H,3-6H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTOGBISZMPEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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